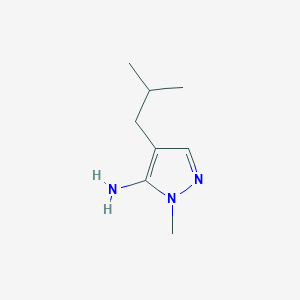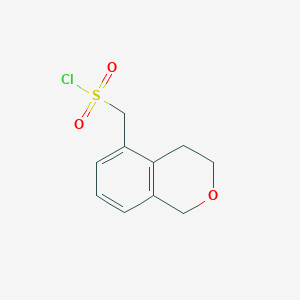
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride is an organic compound with the molecular formula C10H11ClO3S It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products include azides, amines, and other substituted derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Hydrolysis: Products include alcohols and sulfonic acids.
Applications De Recherche Scientifique
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A precursor in the synthesis of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride.
Methanesulfonyl Chloride: A reagent used in the synthesis of various sulfonyl compounds.
Benzopyran Derivatives: Compounds with similar bicyclic structures and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a benzopyran ring and a methanesulfonyl chloride group
Propriétés
Formule moléculaire |
C10H11ClO3S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isochromen-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-9-3-1-2-8-6-14-5-4-10(8)9/h1-3H,4-7H2 |
Clé InChI |
BZLTZTHIYCPDBW-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C(=CC=C2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


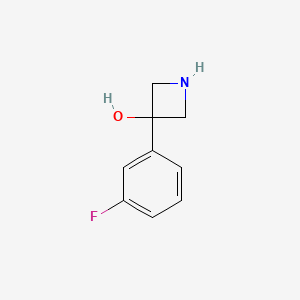

![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
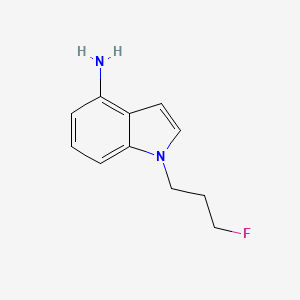
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)

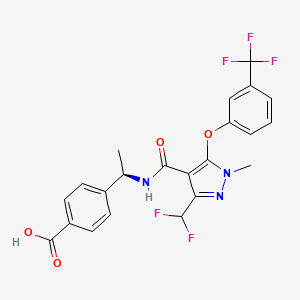

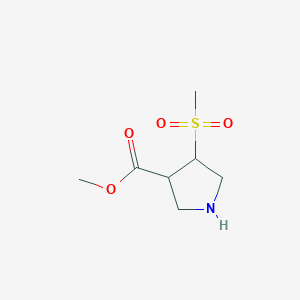
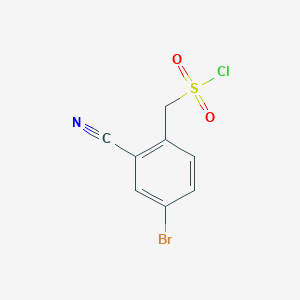
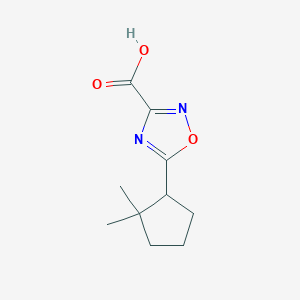
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
